2-chloro-6-fluoro-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide
Description
Properties
IUPAC Name |
2-chloro-6-fluoro-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFN2O3/c1-20-15(22)8-4-2-7-11(12(8)16(20)23)19-14(21)13-9(17)5-3-6-10(13)18/h2-7H,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQLJOBCSDUASG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-6-fluoro-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound features a benzamide backbone with chlorine and fluorine substituents, along with a dioxoisoindoline moiety, which may enhance its reactivity and biological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 332.71 g/mol. Its structure is characterized by the following:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₀ClFN₂O₃ |
| Molecular Weight | 332.71 g/mol |
| CAS Number | 1170101-10-6 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of electron-withdrawing groups (chlorine and fluorine) enhances the electrophilicity of the nitrogen atom in the benzamide structure, allowing it to participate in nucleophilic substitution reactions. Furthermore, the dioxoisoindoline moiety may contribute to its binding affinity with specific receptors or enzymes.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. It has shown potential in targeting specific pathways involved in tumor growth, similar to other compounds containing isoindoline structures.
- Antimicrobial Activity : The compound's structural analogs have demonstrated antimicrobial effects, indicating that it may possess similar properties. Its ability to disrupt bacterial cell walls or inhibit essential enzymes could be a mechanism for its antimicrobial action.
- Neuroprotective Effects : The isoindoline core is associated with neuroprotective properties in some derivatives. This suggests that this compound might also have applications in neurodegenerative disease treatment.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Fluoro-N-methylbenzamide | Fluorine substitution at para position | Antimicrobial activity |
| 6-Fluoro-N-(4-methylphenyl)benzamide | Fluorine at position 6 | Potential anticancer properties |
| N-(2-Methylisoindolin)-4-benzamide | Isoindoline core without halogens | Neuroprotective effects |
The combination of chlorine and fluorine substituents along with the dioxoisoindoline moiety in this compound may enhance its biological activity compared to similar compounds lacking these features.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound:
- Synthesis Methods : Various synthetic pathways have been explored for producing derivatives of this compound. These methods include acylation and amidation reactions that modify the functional groups attached to the isoindoline structure.
- Binding Affinity Studies : Interaction studies employing techniques such as surface plasmon resonance (SPR) or molecular docking simulations have been conducted to assess the binding affinity of this compound with target proteins involved in cancer progression or bacterial resistance mechanisms.
- In Vivo Studies : Animal models have been used to evaluate the pharmacokinetics and therapeutic efficacy of this compound in treating conditions like cancer or infections, demonstrating promising results in preliminary trials.
Scientific Research Applications
Cancer Treatment
Recent studies have highlighted the compound's potential as a therapeutic agent against various cancers. It has been investigated for its ability to inhibit indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion. In a study involving multiple tumor types, the compound demonstrated dose-dependent degradation of IDO1, leading to reduced kynurenine levels and enhanced immune response against tumors such as pancreatic and breast cancers .
Neurodegenerative Diseases
The compound's structural characteristics suggest potential applications in treating neurodegenerative diseases through acetylcholinesterase inhibition. Research has shown that derivatives of isoindoline compounds exhibit significant inhibitory activity against acetylcholinesterase, which is crucial for managing conditions like Alzheimer's disease . The specific compound's efficacy in this regard remains to be fully elucidated but represents a promising avenue for future research.
Case Study 1: IDO1 Targeting in Cancer Therapy
In a study assessing the effects of various compounds on IDO1 activity across different cancer cell lines, 2-chloro-6-fluoro-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide was shown to significantly reduce IDO1 levels and kynurenine production. This finding supports its potential as a targeted therapeutic agent for cancers characterized by high IDO1 expression .
Case Study 2: Acetylcholinesterase Inhibition
A comparative analysis of isoindoline derivatives revealed that compounds similar to this compound exhibited potent inhibition of acetylcholinesterase with IC50 values as low as 2.1 μM. This suggests that modifications to the isoindoline scaffold can enhance neuroprotective properties, making it a candidate for further development in neurodegenerative disease treatments .
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The compound shares a benzamide backbone with several analogs reported in the evidence. Key comparisons include:
(a) N-Substituted Isoindolin-Dione Derivatives
Compounds 48-273, 48-274, and 48-275 () feature a 2-fluoro-4-(imidazo[1,2-b][1,2,4]triazin-2-yl)benzamide group linked to isoindolin-dione via varied spacers (e.g., ether, aminoethyl chains). The target compound’s simpler 2-methyl-1,3-dioxoisoindolin-4-yl group may reduce steric hindrance, favoring synthetic accessibility .
(b) Halogenated Benzamide Derivatives
The patent-derived compound 4-bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide () shares the 2-chloro-6-fluoroaniline-derived benzamide core but differs in the substituents on the aromatic ring (bromo, trifluoropropoxy). This highlights the role of halogen positioning in modulating electronic properties and steric effects. The target compound’s lack of bulky trifluoropropoxy groups may improve solubility .
Physicochemical Properties
A comparison of key properties is summarized below:
Q & A
Q. What are the established synthetic routes for 2-chloro-6-fluoro-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide, and what reaction conditions optimize yield?
The synthesis typically involves multi-step reactions starting with halogenated benzaldehyde precursors. A common approach includes:
- Amination : Coupling 2-chloro-6-fluorobenzoic acid with 2-methyl-1,3-dioxoisoindolin-4-amine via carbodiimide-mediated amidation (e.g., EDC/HOBt) in anhydrous DMF .
- Cyclization : Acid-catalyzed cyclization under reflux to form the isoindolinone ring .
- Purification : Recrystallization from ethanol/chloroform mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity . Key parameters: Temperature (60–80°C), inert atmosphere (N₂/Ar), and stoichiometric control of coupling reagents .
Q. Which spectroscopic and chromatographic techniques are essential for structural validation?
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., chloro/fluoro coupling patterns at δ 7.2–7.8 ppm for aromatic protons) .
- HRMS : Confirms molecular weight (e.g., [M+H]⁺ at m/z 348.07) .
- HPLC-PDA : Assesses purity (>95%) using C18 columns with acetonitrile/water mobile phases .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) at 1–100 µM concentrations .
- Cytotoxicity : MTT assays on cancer cell lines (IC₅₀ determination) with doxorubicin as a positive control .
- Solubility : Shake-flask method in PBS (pH 7.4) to guide formulation studies .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX refinement resolve ambiguities in molecular conformation?
- Crystallization : Vapor diffusion with ethanol/water mixtures yields single crystals suitable for SC-XRD .
- SHELX workflow :
Data collection : MoKα radiation (λ = 0.71073 Å) at 100K .
Structure solution : SHELXT for phase determination via dual-space algorithms .
Refinement : SHELXL for anisotropic displacement parameters and H-atom placement .
- Case study : Disordered fluoro/chloro positions resolved using Hirshfeld surface analysis (CrystalExplorer) .
Q. What strategies address contradictions in solubility and bioactivity data across studies?
- Solubility conflicts : Use standardized DLS measurements to differentiate kinetic vs. thermodynamic solubility .
- Bioactivity variability : Validate target engagement via SPR (e.g., Biacore) to confirm binding affinity (KD) .
- Statistical rigor : Apply Grubbs’ test to exclude outliers in dose-response datasets .
Q. How can DFT calculations predict reactivity and guide SAR studies?
- Modeling : Optimize geometry at B3LYP/6-31G(d) level (Gaussian 16) to map electrostatic potential surfaces .
- SAR insights :
- Electron-withdrawing groups (Cl/F) enhance electrophilicity at the benzamide core .
- Methyl substitution on isoindolinone improves metabolic stability (CLint < 10 µL/min/mg in microsomes) .
Q. What in vivo models are suitable for pharmacokinetic and toxicity profiling?
- PK studies : Sprague-Dawley rats (IV/PO administration) with LC-MS/MS quantification (LOQ: 1 ng/mL) .
- Toxicity : Zebrafish embryo assays (FET) to assess developmental toxicity (LC₅₀) .
- Metabolite ID : HRAM-MS with MetaboLynx for phase I/II metabolite profiling .
Methodological Challenges and Solutions
Q. How to mitigate racemization during amide bond formation?
- Coupling reagents : Use HOAt instead of HOBt to reduce epimerization .
- Temperature control : Maintain <40°C during activation .
Q. What computational tools optimize reaction pathways for scalable synthesis?
- Retrosynthesis : AiZynthFinder (MIT) with CASP libraries to identify feasible routes .
- Process optimization : DoE (Design-Expert®) for variables like catalyst loading (0.5–5 mol%) and solvent polarity (THF vs. DMF) .
Q. How to validate target engagement in complex biological matrices?
- CETSA : Cellular thermal shift assays confirm target binding in lysates .
- PROTACs : Design bifunctional degraders to probe ubiquitination-dependent mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
